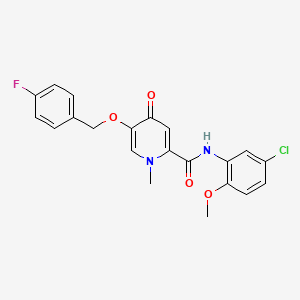![molecular formula C25H22ClNO5 B2931114 [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate CAS No. 2970-29-8](/img/new.no-structure.jpg)
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring fused with a cyclohexadiene system, and it is stabilized by a perchlorate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenylpyran-2-one with cyclohexa-2,5-dien-1-one under acidic conditions to form the core structure. This intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylazanium group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclohexa-2,5-dien-1-ylidene moiety, potentially converting it to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the dimethylazanium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use as a precursor in the synthesis of more complex molecules. Its unique structure makes it a subject of interest in the development of new organic materials.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry
In industrial applications, this compound is used in the development of dyes and pigments due to its vibrant color properties. It is also explored for use in electronic devices, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
- [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium bromide
Uniqueness
Compared to similar compounds, [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
2970-29-8 |
|---|---|
Fórmula molecular |
C25H22ClNO5 |
Peso molecular |
451.9 |
Nombre IUPAC |
[4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-21(14-16-23)25-18-22(19-9-5-3-6-10-19)17-24(27-25)20-11-7-4-8-12-20;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
GPSJHXLNUGNYOV-UHFFFAOYSA-M |
SMILES |
C[N+](=C1C=CC(=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)

![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea](/img/structure/B2931044.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)
